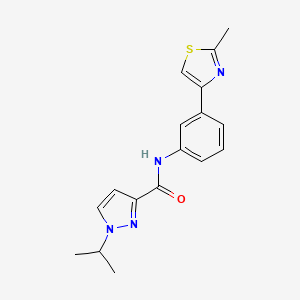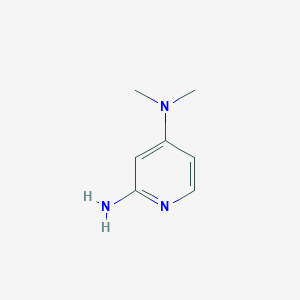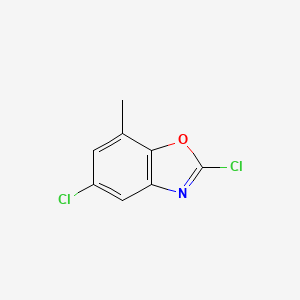
4-Ethynylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1256825-09-8 . It has a molecular weight of 147.13 and its IUPAC name is 4-ethynyl-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h1,3-5H,(H,10,11) . This indicates that the compound has a pyridine ring with an ethynyl group at the 4-position and a carboxylic acid group at the 2-position .Applications De Recherche Scientifique
Antimicrobial Activities
4-Ethynylpyridine-2-carboxylic acid derivatives have been studied for their antimicrobial activities. In particular, derivatives such as 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid have shown significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These findings are critical for the development of new antimicrobial agents (Tamer et al., 2018).
Synthetic Chemistry
The compound has been used in synthetic chemistry, particularly in the formation of highly functionalized tetrahydropyridines. This application is significant for the creation of new organic compounds with potential pharmaceutical applications (Zhu et al., 2003).
Bacterial Susceptibility Studies
Analogues of this compound have been synthesized and tested for their antibacterial activity. Such studies are crucial in discovering new compounds that can be effective against various pathogens (Bacon & Daum, 1991).
Microwave-Promoted Syntheses
The compound has been utilized in microwave-promoted syntheses of pyridine carboxamides and tert-carboximides. This technique offers an efficient way to synthesize new compounds, which could be important in various fields, including medicinal chemistry (Su et al., 2009).
Cooperative Catalysis
In cooperative catalysis, derivatives of this compound have been used to facilitate the condensation reaction between carboxylic acids and amines. This process is valuable for the synthesis of complex organic molecules, including pharmaceuticals (Ishihara & Lu, 2016).
Ligand Synthesis
The compound has been involved in the synthesis of ligands that contain the 4-carboxy-1,8-naphthyrid-2-yl moiety, useful for metal complexation and semiconductor applications (Zong et al., 2008).
Hydrohalogenation Studies
Studies on the hydrohalogenation of ethynylpyridines, including this compound, have been conducted to understand chemical reactions involving nucleophilic attack, which is essential for developing new synthetic pathways (Muragishi et al., 2017).
Molecularly Imprinted Polymers
Research has been done on the use of molecularly imprinted polymers (MIPs) with derivatives of this compound for chiral recognition. Such studies are significant for understanding and developing new materials for specific molecular recognition applications (Lu et al., 2003).
Soil Nitrification Inhibition
2-Ethynylpyridine, a related compound, has been evaluated as a soil nitrification inhibitor, which is vital for agricultural research and the development of more effective fertilizers (McCarty & Bremner, 1990).
Peptide Chemistry
The 2-(diphenylphosphino)ethyl group has been used as a carboxyl-protecting group in peptide chemistry involving derivatives of this compound, which is crucial for advancing peptide synthesis techniques (Chantreux et al., 1984).
Propriétés
IUPAC Name |
4-ethynylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h1,3-5H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKUWQAWMMGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-5-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzamide](/img/structure/B2853686.png)

![{Benzyl[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853688.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2853691.png)
![N-cyclopentyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853692.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2853696.png)

![3-(3-sulfopropyl)-2-{[(2Z)-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B2853698.png)
